molecular formula C19H14BrN3O5 B5738932 N'-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2-nitrophenoxy)acetohydrazide

N'-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2-nitrophenoxy)acetohydrazide

Cat. No.: B5738932
M. Wt: 444.2 g/mol
InChI Key: FHNGRHUNBHEKHM-SRZZPIQSSA-N
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Description

N’-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a furan ring substituted with a bromophenyl group and a nitrophenoxy group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2-nitrophenoxy)acetohydrazide typically involves the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with 2-(2-nitrophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N’-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2-nitrophenoxy)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound’s furan ring and nitrophenoxy group allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2-nitrophenoxy)acetohydrazide stands out due to its combination of a furan ring, bromophenyl group, and nitrophenoxy group

Properties

IUPAC Name

N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O5/c20-14-7-5-13(6-8-14)17-10-9-15(28-17)11-21-22-19(24)12-27-18-4-2-1-3-16(18)23(25)26/h1-11H,12H2,(H,22,24)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNGRHUNBHEKHM-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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